O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate
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Overview
Description
O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate typically involves multiple steps. One common method involves the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives The reaction conditions often require the use of organic solvents such as toluene and catalysts like palladium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenoxy group to form different derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole-1,3-dione compounds .
Scientific Research Applications
O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate involves its interaction with specific molecular targets. The bromophenoxy group can interact with proteins and enzymes, potentially inhibiting their activity. The ethoxyphosphinothioyl group may also play a role in modulating the compound’s biological activity by interacting with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A simpler derivative with similar core structure but lacking the bromophenoxy and ethoxyphosphinothioyl groups.
Phthalimides: Compounds with a similar isoindole-1,3-dione core but different substituents.
Indole derivatives: Compounds with an indole core structure that exhibit diverse biological activities.
Uniqueness
The uniqueness of O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromophenoxy and ethoxyphosphinothioyl groups enhances its potential for targeted interactions with biological molecules, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H18BrN2O4PS |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
2-[2-[[(2-bromophenoxy)-ethoxyphosphinothioyl]amino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H18BrN2O4PS/c1-2-24-26(27,25-16-10-6-5-9-15(16)19)20-11-12-21-17(22)13-7-3-4-8-14(13)18(21)23/h3-10H,2,11-12H2,1H3,(H,20,27) |
InChI Key |
WBARMRINRVSPSG-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(NCCN1C(=O)C2=CC=CC=C2C1=O)OC3=CC=CC=C3Br |
Canonical SMILES |
CCOP(=S)(NCCN1C(=O)C2=CC=CC=C2C1=O)OC3=CC=CC=C3Br |
Origin of Product |
United States |
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